molecular formula C7H7Br2NO2 B1410620 Methyl 4-bromopyridine-2-carboxylate hydrobromide CAS No. 1951439-82-9

Methyl 4-bromopyridine-2-carboxylate hydrobromide

Cat. No. B1410620
CAS RN: 1951439-82-9
M. Wt: 296.94 g/mol
InChI Key: KCKLCFKBWUHQKR-UHFFFAOYSA-N
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Description

“Methyl 4-bromopyridine-2-carboxylate hydrobromide” is a complex chemical compound with diverse applications in scientific research. It is known for its intriguing molecular structure and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development. It is used as a synthetic intermediate and in the efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, common building blocks for pharmaceuticals and agrochemicals .


Synthesis Analysis

The compound finds its application as a useful synthetic intermediate and in the straightforward and efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester . These are common building blocks for pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is intriguing and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development.


Chemical Reactions Analysis

“this compound” is a complex chemical compound with diverse applications in scientific research. It is known for its intriguing molecular structure and serves as a valuable tool in medicinal chemistry, organic synthesis, and drug development.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.03 . It is a solid at room temperature . It has a boiling point of 54-56°C . It is slightly soluble in water .

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure utilized Methyl 4-bromopyridine-2-carboxylate hydrobromide for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, resulting in 6-aminonicotinic acid with high yield and selectivity under mild conditions, avoiding the use of volatile and toxic solvents and catalysts (Feng et al., 2010).

Intramolecular Bromoamination

Research into intramolecular bromoamination processes has shown the formation of complex structures from simple bromopyridine derivatives, demonstrating the versatility of these compounds in organic synthesis (Horning & Muchowski, 1974).

Ruthenium(II) Bipyridine Complexes

This compound serves as a building block in the synthesis of Ruthenium(II) bipyridine complexes, which have been explored for their electrochemical properties and potential cytotoxicity against various cancer cell lines, indicating their utility in medicinal chemistry and drug development (Baroud et al., 2017).

Protein Modification

The molecule has been investigated for its potential in selective covalent protein modification, highlighting its importance in the development of biological probes and therapeutics. A study on the inactivation mechanism of dimethylarginine dimethylaminohydrolase by 4-halopyridines, including derivatives of this compound, provides insights into novel protein modifiers (Johnson et al., 2011).

Moisture Stability of MOFs

In materials science, the introduction of hydrophobic groups derived from this compound into metal-organic frameworks (MOFs) has been shown to significantly enhance the water resistance of these materials, broadening their potential applications in various industries (Ma, Li, & Li, 2011).

Safety and Hazards

“Methyl 4-bromopyridine-2-carboxylate hydrobromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Methyl 4-bromopyridine-2-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to be involved in the synthesis of biaryl mannoside FimH inhibitors, which are used in the treatment of urinary infections . The interaction of this compound with enzymes such as glycosyltransferases facilitates the formation of these inhibitors. Additionally, it can interact with other biomolecules, including nucleic acids and lipids, through its bromine and ester functional groups, leading to various biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be slightly soluble in water and should be stored away from heat and oxidizing agents to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

properties

IUPAC Name

methyl 4-bromopyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKLCFKBWUHQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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